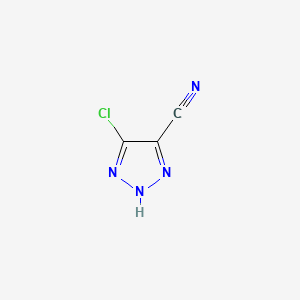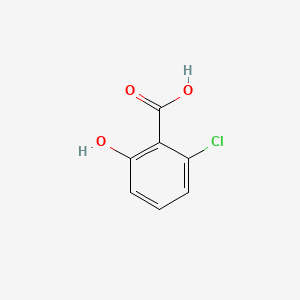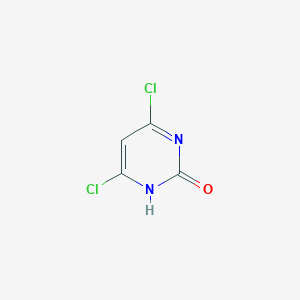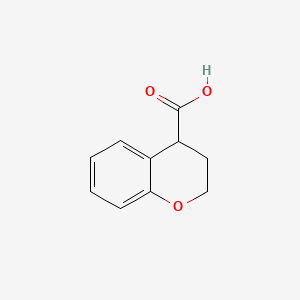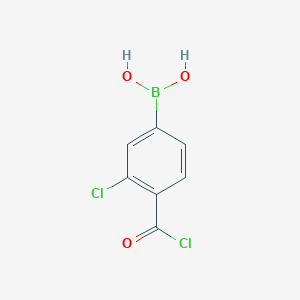
4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile
Descripción general
Descripción
4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H2ClF3N2 . It has a molecular weight of 242.59 . This compound is in the form of a solid powder .
Molecular Structure Analysis
The InChI code for 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile is 1S/C10H2ClF3N2/c11-7-4(2-15)3-16-10-5(7)1-6(12)8(13)9(10)14/h1,3H . This code provides a specific description of the molecule’s structure, including the positions of the chloro, fluoro, and nitrile groups.Physical And Chemical Properties Analysis
4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile is a solid substance . It has a predicted boiling point of approximately 354.9°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm^3 and a predicted refractive index of 1.60 .Aplicaciones Científicas De Investigación
Antimalarial and Antimicrobial Applications
Chloroquine (CQ) and its derivatives, which share structural similarities with 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile, have historically been known for their antimalarial properties. Recent studies have explored their repurposing for various infectious and noninfectious diseases due to their intriguing biochemical properties. These compounds have been studied for their potential therapeutic applications beyond malaria, including as synergistic partners in anticancer combination chemotherapy (Njaria et al., 2015).
Environmental Safety and Wastewater Treatment
Perfluoroalkyl and polyfluoroalkyl substances (PFASs), which include compounds structurally related to 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile, have been a focus of environmental safety research. They are known for their resistance to degradation and have been detected globally, including in drinking water. The fate of these substances during drinking water treatment processes has been extensively reviewed, with findings indicating that conventional treatment processes are not substantially effective in removing PFASs. Activated carbon adsorption, ion exchange, and high-pressure membrane filtration have been identified as potential methods for controlling these contaminants (Rahman et al., 2014).
Potential in Organic Optoelectronics
The development of organic optoelectronics has seen the emergence of materials based on the BODIPY platform, which shares structural features with 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile. These materials have been identified for their potential applications in sensors, organic thin-film transistors, organic photovoltaics, and particularly as active materials in organic light-emitting diodes (OLEDs). Research indicates that BODIPY-based materials, due to their structural design and synthesis, could serve as promising 'metal-free' infrared emitters for OLED devices (Squeo & Pasini, 2020).
Mecanismo De Acción
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting protein synthesis , affecting DNA and RNA synthesis , and facilitating proton transfer reactions .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted boiling point of 354.9° C at 760 mmHg . Its molecular weight is 242.59 , which may influence its bioavailability and pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.
Propiedades
IUPAC Name |
4-chloro-6,7,8-trifluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2ClF3N2/c11-7-4(2-15)3-16-10-5(7)1-6(12)8(13)9(10)14/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZLLBCSDUNHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=CC(=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



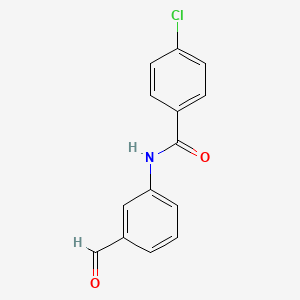
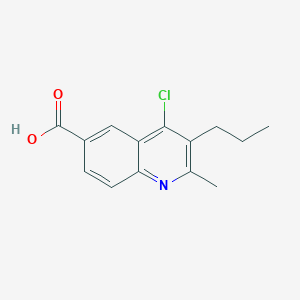

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)
![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)
![4-Chlorothieno[2,3-b]pyridine](/img/structure/B3024653.png)

